BenchChemオンラインストアへようこそ!

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Medicinal Chemistry Halogen Bonding Physicochemical Profiling

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 853318-79-3) is a synthetic quinazolinone acetamide derivative with the molecular formula C19H18BrN3O2 and a molecular weight of 400.3 g/mol. The structure features a 6-bromo-substituted quinazolin-4-one core tethered via an acetamide linker to a 2-ethyl-6-methylphenyl moiety.

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
CAS No. 853318-79-3
Cat. No. B15075743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
CAS853318-79-3
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)C
InChIInChI=1S/C19H18BrN3O2/c1-3-13-6-4-5-12(2)18(13)22-17(24)10-23-11-21-16-8-7-14(20)9-15(16)19(23)25/h4-9,11H,3,10H2,1-2H3,(H,22,24)
InChIKeyJNURUSXLHPGFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 853318-79-3): Core Chemical Identity and Procurement Baseline


2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 853318-79-3) is a synthetic quinazolinone acetamide derivative with the molecular formula C19H18BrN3O2 and a molecular weight of 400.3 g/mol [1]. The structure features a 6-bromo-substituted quinazolin-4-one core tethered via an acetamide linker to a 2-ethyl-6-methylphenyl moiety . The compound is commercially available at purities of 95% to ≥98% from multiple vendors for research and development purposes . As a member of the quinazolinone class, this scaffold is recognized for its potential in mediating diverse biological activities, including anticancer and kinase-inhibitory effects [2].

Why 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (853318-79-3) Cannot Be Simply Substituted with In-Class Analogs


Within the quinazolinone acetamide class, even minor structural modifications dramatically alter biological activity profiles. The specific combination of a bromine atom at the 6-position of the quinazolinone core and the sterically hindered 2-ethyl-6-methylphenyl acetamide side chain creates a unique pharmacophore that cannot be replicated by isosteric replacements such as the 6-chloro analog or analogs with unsubstituted or para-substituted phenyl rings . Literature on closely related bromo-substituted quinazolin-4-one acetamides demonstrates that variations in the N-aryl substituent alone can shift in vitro anticancer IC50 values from approximately 21–24 µM to inactive, underscoring the non-interchangeable nature of these compounds [1]. Furthermore, the bromine atom at C-6 is a synthetically enabling handle for downstream diversification via cross-coupling reactions (e.g., Suzuki-Miyaura), adding a dimension of chemical utility absent in des-halo or chloro analogs [2].

Quantitative Differentiation Evidence for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (853318-79-3)


6-Bromo Substituent vs. 6-Chloro in Quinazolinone Acetamide Scaffolds: Impact on Physicochemical Properties

Replacement of the bromine atom at the 6-position of the quinazolinone core with chlorine creates the direct analog 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide. The bromo compound (MW 400.3 g/mol; XLogP3 3.6) exhibits increased molecular weight (+44.5 g/mol), larger van der Waals radius, and enhanced polarizability relative to the chloro analog (MW 355.8 g/mol) [1]. These differences in atomic properties directly influence lipophilicity, target binding through halogen bonding, and metabolic stability—parameters critical for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Medicinal Chemistry Halogen Bonding Physicochemical Profiling

Selectivity Profile against Human OCT1 Transporter: Low-Affinity Interaction Advantage

The compound has been evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, showing an IC50 of 138,000 nM (138 µM) in an ASP+ substrate uptake assay [1]. This high IC50 indicates very weak inhibition of OCT1, a major hepatic uptake transporter implicated in drug-drug interactions and pharmacokinetic variability. Although no direct comparator IC50 value for the 6-chloro analog or other close analogs is available in the same assay system, this near-millimolar affinity can be contextualized against reported OCT1 inhibitors such as verapamil (IC50 ~2.9 µM) and imatinib (IC50 ~2.5 µM), suggesting a favorable, low-interaction liability profile [2].

Transporter Pharmacology Off-Target Selectivity ADME-Tox Profiling

Cytotoxic Activity Profile of Bromo-Substituted Quinazolinone Acetamides against MCF-7 Breast Cancer Cells: Class-Level Potency Inference

A series of bromo-substituted quinazolin-4-one acetamides closely related to the target compound were evaluated for in vitro cytotoxicity against the MCF-7 breast cancer cell line. Among these, compounds bearing different N-aryl acetamide substituents demonstrated IC50 values ranging from 20.8 to 23.7 µM (MTT assay) [1]. These values establish the cytotoxic potency range achievable within this chemotype. While the specific compound 853318-79-3 was not individually tested in this study, its structural features (6-bromo substitution and ortho-substituted phenyl acetamide) position it within the same active chemotype cluster. By comparison, the standard chemotherapeutic doxorubicin exhibits an IC50 of approximately 0.5–2 µM in MCF-7 cells under comparable conditions [2].

Cancer Pharmacology Cytotoxicity Profiling Quinazolinone SAR

Synthetic Utility: 6-Bromo Group as a Versatile Handle for Cross-Coupling Diversification

The aryl bromide at the 6-position of the quinazolinone core serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) [1]. This capability has been explicitly demonstrated for 6-bromoquinazolin-4-carboxamide scaffolds, where the bromine atom enabled rapid generation of structurally diverse compound libraries [2]. In contrast, 6-unsubstituted or 6-chloro analogs lack this same level of reactivity or require harsher coupling conditions (chloro arenes are less reactive toward oxidative addition with Pd(0) catalysts) [3]. This makes the 6-bromo compound a superior starting material for medicinal chemistry diversification campaigns.

Synthetic Chemistry Cross-Coupling Library Synthesis

Best-Fit Research and Industrial Application Scenarios for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (853318-79-3)


Kinase-Targeted Lead Optimization with Reduced Hepatic Transporter Liability

The compound's quinazolinone core aligns with established kinase inhibitor pharmacophores (e.g., EGFR, CDK4/6), while its demonstrated weak OCT1 inhibition (IC50 138,000 nM) makes it suitable for medicinal chemistry campaigns where minimizing hepatic uptake transporter interactions is prioritized to reduce potential drug-drug interaction risks [5][4]. This profile contrasts with many clinical kinase inhibitors that exhibit potent OCT1 inhibition.

Diversification-Oriented Library Synthesis via C-6 Cross-Coupling

The aryl bromide at position 6 serves as a robust synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling rapid generation of structurally diverse analog libraries for SAR exploration [5]. This reactivity advantage over the 6-chloro and 6-unsubstituted analogs reduces synthesis time and expands accessible chemical space in parallel library production.

Halogen-Bonding-Directed Rational Design Studies

The enhanced polarizability and larger van der Waals radius of bromine versus chlorine (Δ radius = 0.10 Å) make this compound a preferred probe for investigating halogen bonding contributions to target binding affinity and selectivity in computational and structural biology studies [5]. The bromine atom can participate in strong, directional halogen bonds with backbone carbonyl oxygen atoms in protein binding pockets.

Breast Cancer Cell Line Profiling and Mechanism-of-Action Studies

Based on class-level cytotoxic activity of bromo-substituted quinazolinone acetamides against MCF-7 cells (IC50 range 20.8–23.7 µM), this compound is a rational inclusion in focused screening sets designed to probe structure-activity relationships for anticancer activity in breast cancer models [5]. Its activity is expected to fall within a range suitable for hit-to-lead optimization.

Quote Request

Request a Quote for 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.